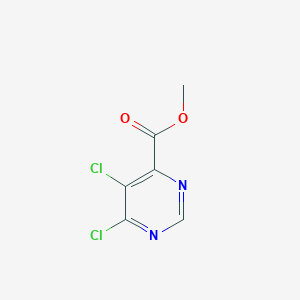
deca-3,7-diyne-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,7-diyne-1,10-diamine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is characterized by the presence of two triple bonds and two amine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deca-3,7-diyne-1,10-diamine typically involves the coupling of terminal alkynes through oxidative processes. One common method is the Glaser coupling reaction, which uses copper acetylides as intermediates . The reaction conditions often involve the use of copper(I) iodide and an oxidant such as tribromoisocyanuric acid in a suitable solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the Glaser coupling reaction for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Deca-3,7-diyne-1,10-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tribromoisocyanuric acid and other halogen-based oxidants.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing triple bonds.
Substitution: Electrophiles such as alkyl halides can react with the amine groups under basic conditions.
Major Products
The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .
Scientific Research Applications
Deca-3,7-diyne-1,10-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including conductive polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of deca-3,7-diyne-1,10-diamine involves its ability to form stable complexes with various molecular targets. The triple bonds and amine groups allow it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Octa-1,7-diyne-3,10-diamine
- Hexa-1,5-diyne-2,6-diamine
- Tetra-1,3-diyne-1,4-diamine
Uniqueness
Deca-3,7-diyne-1,10-diamine is unique due to its longer carbon chain and the presence of two triple bonds, which provide greater flexibility and reactivity compared to shorter diynes. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
2763755-24-2 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



